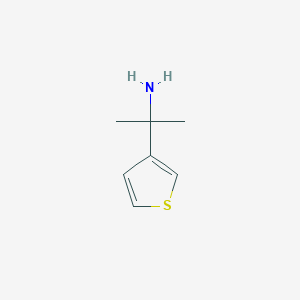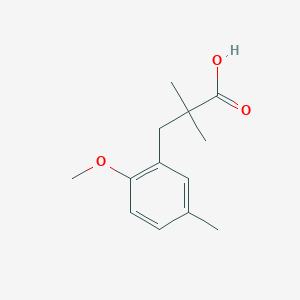
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride: is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a pentanoic acid moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various experimental conditions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-nitrobenzaldehyde and 4-pentenoic acid.
Reduction of Nitro Group: The nitro group in 2-nitrobenzaldehyde is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Aldol Condensation: The resulting 2-aminobenzaldehyde undergoes aldol condensation with 4-pentenoic acid in the presence of a base like sodium hydroxide (NaOH) to form the desired product.
Hydrochloride Formation: The final step involves the conversion of the free acid to its hydrochloride salt by reacting with hydrochloric acid (HCl).
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The carbonyl group in the pentanoic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The amino group can undergo electrophilic substitution reactions, such as acylation or alkylation, to form various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products
Oxidation: 5-(2-Nitrophenyl)-5-oxopentanoic acid.
Reduction: 5-(2-Aminophenyl)-5-hydroxypentanoic acid.
Substitution: N-acyl or N-alkyl derivatives of 5-(2-Aminophenyl)-5-oxopentanoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is used to study enzyme-substrate interactions due to its structural similarity to certain biological molecules. It can act as a substrate or inhibitor in enzymatic assays.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and analgesic agent.
Industry
In industrial applications, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in the production of various active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism by which 5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the carbonyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(2-Nitrophenyl)-5-oxopentanoic acid: Similar structure but with a nitro group instead of an amino group.
5-(2-Aminophenyl)-5-hydroxypentanoic acid: Similar structure but with a hydroxyl group instead of a carbonyl group.
5-(2-Aminophenyl)-5-oxopentanoic acid: The free acid form without the hydrochloride salt.
Uniqueness
5-(2-Aminophenyl)-5-oxopentanoic acid hydrochloride is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and biological interactions. Its hydrochloride salt form enhances its solubility, making it more versatile in various experimental and industrial applications.
Eigenschaften
Molekularformel |
C11H14ClNO3 |
|---|---|
Molekulargewicht |
243.68 g/mol |
IUPAC-Name |
5-(2-aminophenyl)-5-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c12-9-5-2-1-4-8(9)10(13)6-3-7-11(14)15;/h1-2,4-5H,3,6-7,12H2,(H,14,15);1H |
InChI-Schlüssel |
ZOGCHNLIEBRVCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)CCCC(=O)O)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


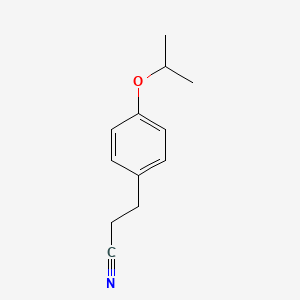

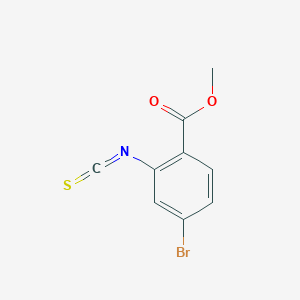

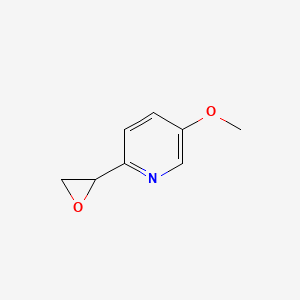
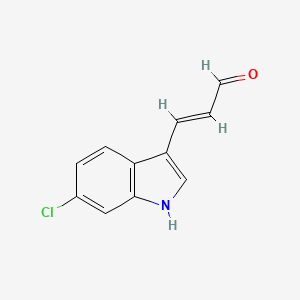
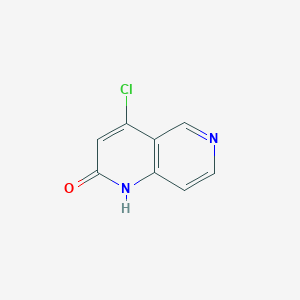
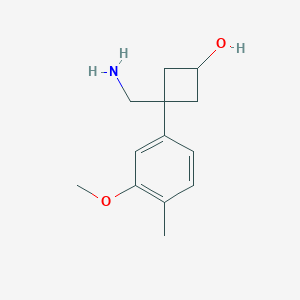
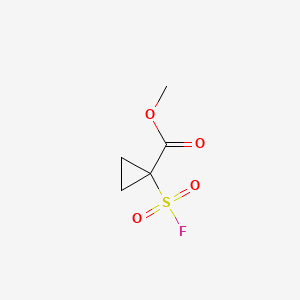
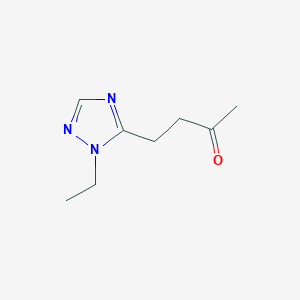
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

